1-(piperidin-4-yl)piperidine-2,6-dione 1-(piperidin-4-yl)piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 75483-36-2
VCID: VC11640317
InChI:
SMILES:
Molecular Formula: C10H16N2O2
Molecular Weight: 196.2

1-(piperidin-4-yl)piperidine-2,6-dione

CAS No.: 75483-36-2

Cat. No.: VC11640317

Molecular Formula: C10H16N2O2

Molecular Weight: 196.2

Purity: 95

* For research use only. Not for human or veterinary use.

1-(piperidin-4-yl)piperidine-2,6-dione - 75483-36-2

Specification

CAS No. 75483-36-2
Molecular Formula C10H16N2O2
Molecular Weight 196.2

Introduction

Structural and Nomenclature Analysis

Core Scaffold Configuration

The compound’s IUPAC name, 1-(piperidin-4-yl)piperidine-2,6-dione, defines a bicyclic system comprising:

  • A piperidine-2,6-dione moiety: A six-membered ring with ketone groups at positions 2 and 6.

  • A piperidin-4-yl substituent: A secondary amine-containing piperidine ring attached at the 1-position of the dione ring.

This arrangement imposes steric constraints that influence both conformational flexibility and intermolecular interactions. Comparative analysis of the structurally related 1-(piperidin-1-ylmethyl)piperidine-2,6-dione (CAS# 89003-34-9) reveals that substitution patterns significantly alter electronic properties, as evidenced by differences in calculated LogP (0.8447 for the 1-ylmethyl variant) .

Stereochemical Considerations

The piperidin-4-yl group introduces a chiral center at the 4-position of the substituent ring. While stereospecific synthesis routes for analogous compounds remain underexplored, enantioselective Dieckmann cyclizations—demonstrated for piperidine-2,4-diones—suggest methodologies that could be adapted to control stereochemistry in 2,6-diones .

Synthetic Methodologies

Dieckmann Cyclization Strategies

Dieckmann cyclization, a key method for synthesizing cyclic diketones, has been successfully applied to piperidine-2,4-diones . For 2,6-diones, analogous routes could involve:

  • β-Keto ester precursors: Alkylation or acylation to install substituents.

  • Cyclization under basic conditions: Intramolecular ester condensation to form the dione ring.

For example, β-keto esters derived from methyl acetoacetate undergo alkylation and subsequent cyclization in yields exceeding 50% under optimized conditions (NaOMe/MeOH reflux) . Adapting this protocol to incorporate a piperidin-4-yl group would require selective protection-deprotection strategies to avoid N-substitution side reactions.

Post-Cyclization Functionalization

Late-stage modifications could introduce the piperidin-4-yl group via:

  • Nucleophilic substitution: Using halogenated intermediates.

  • Reductive amination: Coupling piperidine-4-amine with ketone precursors.

A literature example demonstrates the synthesis of 4-benzyl-4-aminopiperidines through reductive amination of ketones with ammonium acetate and sodium borohydride .

Physicochemical and Pharmacokinetic Properties

Molecular Descriptors

While experimental data for 1-(piperidin-4-yl)piperidine-2,6-dione are unavailable, analogous compounds provide benchmarks:

Property1-(Piperidin-1-ylmethyl)piperidine-2,6-dione 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Molecular formulaC₁₁H₁₈N₂O₂C₁₅H₁₈N₆O₂
Molecular weight210.27 g/mol314.35 g/mol
LogP0.84471.2–1.8 (calculated)
PSA40.62 Ų95–110 Ų

The piperidin-4-yl group’s basicity (predicted pKa ~8–9) may enhance solubility in acidic environments but contribute to first-pass metabolism .

Metabolic Stability Challenges

4-Aminopiperidine derivatives, such as PKB inhibitor 21, exhibit improved oral bioavailability (58%) compared to benzyl-substituted analogs (<1%) due to reduced CYP-mediated oxidation . For 1-(piperidin-4-yl)piperidine-2,6-dione, mitigating metabolism at the secondary amine via steric shielding or fluorine substitution could enhance pharmacokinetics.

Pharmacological Applications

CNS Receptor Modulation

Piperidine-2,6-dione derivatives demonstrate high affinity for dopamine D₂/D₃ and serotonin 5-HT₁A/2A/2C receptors. Compound 5 (1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)piperidine-2,6-dione) inhibits apomorphine-induced climbing in mice (ED₅₀ = 1.2 mg/kg) with minimal extrapyramidal side effects . Structural similarities suggest 1-(piperidin-4-yl)piperidine-2,6-dione may share this polypharmacological profile.

Future Research Directions

Stereoselective Synthesis

Developing asymmetric routes using Davies’ α-methylbenzylamine auxiliary—successful for piperidine-2,4-diones —could yield enantiopure 2,6-diones for target validation.

Prodrug Strategies

Esterification of the diketone moiety may improve membrane permeability, while in vivo hydrolysis would regenerate the active compound.

Target Deconvolution

High-throughput screening against GPCR and kinase panels will elucidate structure-activity relationships, guiding lead optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator